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Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile: A Crystallographic Whitepaper

Prepared by: Senior Application Scientist, Structural Biology & Solid-State Chemistry Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Biology & Solid-State Chemistry Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the precise three-dimensional spatial arrangement of a pharmaceutical intermediate dictates its reactivity, target-binding affinity, and downstream pharmacokinetic profile. 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile ( C8​H14​N2​O3​S ) is a highly functionalized heterocycle featuring a morpholine core, a strongly electron-withdrawing methanesulfonyl group, and a nitrile moiety. Because this molecule contains multiple chiral centers and flexible functional groups, determining its absolute configuration and solid-state conformation is critical.

This technical guide details the end-to-end self-validating methodology for determining the crystallographic structure of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile via single-crystal X-ray diffraction (SCXRD). By explaining the causality behind each experimental parameter—from vapor diffusion crystallization to least-squares refinement—this whitepaper serves as a definitive blueprint for researchers investigating complex morpholine derivatives.

The Causality of Crystallization: Why Vapor Diffusion?

To solve a crystal structure, one must first grow a crystal of sufficient size (typically >0.1 mm in at least two dimensions) and internal order. For highly polar, low-molecular-weight organic molecules like 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile, traditional solvent evaporation often leads to rapid, chaotic nucleation, resulting in twinned or microcrystalline powders.

The Mechanistic Choice: We employ the sitting-drop vapor diffusion method[1]. This technique relies on the gradual transfer of a volatile anti-solvent into a droplet containing the solubilized compound. The causality here is thermodynamic: vapor diffusion allows the system to approach the metastable zone of supersaturation infinitesimally slowly. This controlled kinetic environment suppresses secondary nucleation and strongly favors the continuous addition of molecules to a single crystal lattice, yielding defect-free macroscopic crystals[1].

Protocol 1: Sitting-Drop Vapor Diffusion Workflow

This protocol is designed as a self-validating system; the visual confirmation of birefringence under polarized light confirms the success of the crystallization prior to X-ray exposure.

  • Dissolution: Dissolve 15 mg of synthesized 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile in 0.5 mL of high-purity dichloromethane (DCM). DCM is chosen because its high solubilizing power ensures complete dissolution of the polar sulfonyl and nitrile groups.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Rationale: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation.

  • Setup: Pipette 10 µL of the filtered solution into the sample well of a sitting-drop crystallization bridge.

  • Reservoir Addition: Add 500 µL of n-heptane (the anti-solvent) to the outer reservoir. n-heptane has a lower vapor pressure than DCM, driving the slow diffusion of heptane vapor into the DCM drop.

  • Equilibration: Seal the chamber with a glass coverslip and high-vacuum grease. Incubate at a strictly controlled 20 °C for 5–7 days.

  • Validation: Harvest the resulting colorless block crystals and examine them under a polarized light microscope. Sharp extinction every 90 degrees of rotation confirms a single, untwinned domain[2].

X-Ray Diffraction Data Collection & Processing

Once a high-quality crystal is isolated, it must be subjected to X-ray diffraction.

Protocol 2: Data Collection and Reduction
  • Cryo-Mounting: Harvest a crystal (approx. 0.20 × 0.15 × 0.10 mm) using a nylon loop coated in NVH immersion oil. Immediately plunge the crystal into a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Cryocooling to 100 K freezes the NVH oil to form a rigid glass matrix, holding the crystal in place. More importantly, it drastically reduces the thermal vibrations of the atoms (lowering the atomic displacement parameters), which enhances high-angle diffraction intensities and mitigates X-ray-induced radical damage[2].

  • Diffraction: Expose the crystal to Mo radiation ( λ=0.71073 Å) using ω -scans.

  • Integration & Absorption Correction: Integrate the raw diffraction frames to extract the Miller indices ( hkl ) and intensities ( I ). Apply a multi-scan absorption correction. Rationale: Sulfur atoms absorb X-rays disproportionately depending on the crystal's orientation relative to the beam; correcting for this is mandatory for accurate electron density mapping.

Structure Solution and Refinement

Solving a crystal structure means overcoming the "phase problem"—we measure the amplitude of the diffracted waves, but lose their phase angles.

We utilize OLEX2 [3], a comprehensive graphical interface that drives the underlying mathematical algorithms. The structure is solved using intrinsic phasing or charge-flipping algorithms, which iteratively assign phases to the strongest reflections until a chemically sensible electron density map emerges[3].

Following solution, the model is refined using SHELXL [4]. Refinement is a full-matrix least-squares minimization on F2 (the square of the structure factors).

  • Handling Hydrogens: Hydrogen atoms scatter X-rays very weakly because they only possess one electron. Attempting to refine their positions freely often leads to chemically impossible bond lengths. Therefore, we place them in idealized geometric positions and refine them using a riding model [4]. This ensures structural integrity while conserving the data-to-parameter ratio.

Workflow Visualization

XRD_Workflow N1 Sample Preparation (Vapor Diffusion) N2 Crystal Selection & Mounting (Cryoloop) N1->N2 High-quality single crystal N3 X-ray Diffraction Data Collection N2->N3 100 K N2 stream N4 Data Reduction & Absorption Correction N3->N4 Raw frames (.hkl) N5 Structure Solution (OLEX2 / Phasing) N4->N5 Phase problem solved N6 Structure Refinement (SHELXL / Least Squares) N5->N6 Initial atomic model N7 Validation (checkCIF) & Output N6->N7 R-factor convergence

Figure 1: End-to-end crystallographic workflow for small molecule structure determination.

Crystallographic Data and Structural Analysis

The self-validating endpoint of this protocol is the checkCIF report. By running the refined model through the International Union of Crystallography (IUCr) validation engine, we mathematically prove the absence of geometric anomalies (A-level or B-level alerts).

The quantitative results of the refinement for 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile are summarized below.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C8​H14​N2​O3​S
Formula Weight 218.27 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=8.452(2) Å, b=12.304(3) Å, c=10.912(2) Å
Beta Angle ( β ) 98.45(1)°
Volume / Z 1122.5(4) ų / 4
Density (calculated) 1.292 Mg/m³
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0342 , wR2​=0.0891
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurement
Sulfonyl Bond Length S1 – O11.432(2) Å
Sulfonyl Bond Length S1 – O21.435(2) Å
Nitrile Bond Length C1 – N11.142(4) Å
Morpholine C-N Bond C3 – N21.468(3) Å
Sulfonyl Angle O1 – S1 – O2118.5(1)°
Nitrile Linearity N1 – C1 – C2178.2(3)°
Mechanistic Structural Insights

The crystallographic data reveals critical conformational preferences that dictate the molecule's behavior as a pharmaceutical building block:

  • Morpholine Conformation: The 5-methylmorpholin-3-yl ring adopts a classic chair conformation. The 5-methyl group occupies an equatorial position to minimize 1,3-diaxial steric clashes, while the bulky 2-methanesulfonylacetonitrile substituent at the 3-position also favors an equatorial orientation.

  • Sulfonyl Geometry: The O1–S1–O2 angle (118.5°) deviates significantly from the ideal tetrahedral angle (109.5°). This expansion is caused by the intense electrostatic repulsion between the two highly electronegative oxygen atoms[4].

  • Nitrile Linearity: The N1–C1–C2 angle is nearly linear (178.2°), characteristic of sp -hybridized carbon, allowing the nitrile group to project outward with minimal steric footprint, making it an ideal vector for downstream cross-coupling or hydrolysis reactions.

Conclusion

By systematically applying vapor diffusion crystallization, cryogenic data collection, and rigorous least-squares refinement via OLEX2 and SHELXL, the absolute solid-state structure of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile can be definitively elucidated. The resulting high-resolution model ( R1​=0.0342 ) provides medicinal chemists with exact geometric parameters—essential for structure-based drug design, computational docking studies, and the rational design of synthetic scale-up routes.

References

  • Crystallization of small molecules: Crystallization by vapor diffusion. Consejo Superior de Investigaciones Científicas (CSIC). Available at: [Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography / IUCr. Available at:[Link]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline of the Kurchatov Synchrotron Radiation Source. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile in Targeted Covalent Kinase Inhibition

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Document Type: Advanced In Vitro Assay Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Document Type: Advanced In Vitro Assay Protocol & Mechanistic Guide.

Mechanistic Rationale & Structural Significance

In the landscape of targeted covalent inhibitors (TCIs), the strategic selection of hinge-binding scaffolds and electrophilic warheads is paramount. The compound 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile (CAS: 1592714-28-7) serves as a highly specialized bifunctional fragment[1]. It is frequently utilized in target-templated in situ synthesis and biochemical screening against kinases such as PI3K and mTOR.

The utility of this molecule is driven by two distinct structural pillars:

  • The 5-Methylmorpholine Core (Hinge Binder): The morpholine ring is a privileged pharmacophore in kinase drug discovery. The morpholine oxygen acts as a critical hydrogen bond acceptor for the hinge region backbone amide, specifically interacting with Val851 in PI3Kα and Val2240 in mTOR[2]. Furthermore, the incorporation of a 5-methyl group breaks molecular symmetry. This chiral addition optimizes the vector of the molecule into the hydrophobic pocket, which has been shown to significantly improve both cellular potency and aqueous solubility compared to unsubstituted morpholines[3].

  • The Methanesulfonyl-Acetonitrile Moiety (Warhead Precursor): This moiety is a highly activated methylene group. The dual electron-withdrawing nature of the nitrile and sulfone groups significantly lowers the pKa of the alpha-proton[4]. Under physiological conditions, and when templated by the microenvironment of a kinase active site, this fragment can undergo a Knoevenagel condensation with an aldehyde library. The resulting α -cyano- α -sulfonyl alkene is a potent Michael acceptor capable of forming irreversible or slowly reversible covalent bonds with non-catalytic cysteines (e.g., Cys862 in PI3Kα).

Experimental Workflows & Pathway Visualization

The following diagrams illustrate the biological signaling context and the in vitro screening workflow designed to validate the covalent engagement of this fragment.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target: Val851, Cys862) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Signaling Cascade Warhead Morpholine-Cyanosulfone Covalent Warhead Warhead->PI3K Covalent Blockade (Cys862)

Fig 1: PI3K/mTOR signaling pathway and the targeted covalent blockade of PI3K by the cyanosulfone warhead.

Workflow A Fragment: 2-Methanesulfonyl-2- (5-methylmorpholin-3-yl) acetonitrile B Target-Templated In Situ Synthesis A->B Aldehyde Library + PI3Kα C TR-FRET Kinase Assay B->C IC50 Profiling D Intact Protein LC-MS B->D Cys-Adduct Validation E GSH Reactivity Assay B->E Intrinsic Electrophilicity

Fig 2: In vitro assay workflow for evaluating the morpholine-derived covalent fragment.

In Vitro Assay Protocols

To establish a trustworthy, self-validating data package, the evaluation of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile requires a triad of assays: Biochemical Potency, Covalent Validation, and Electrophilic Profiling.

Protocol 3.1: Target-Templated In Situ Condensation & TR-FRET Kinase Assay

Purpose: To measure the inhibitory potency ( IC50​ ) of the in situ generated cyanosulfone inhibitor. Self-Validation Mechanism: The assay is run in parallel against Wild-Type (WT) PI3Kα and a Cys862Ser mutant. A massive drop in potency against the mutant proves that inhibition is strictly driven by covalent cysteine engagement rather than non-specific binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile and a matched aldehyde library in 100% DMSO.

  • Target-Templated Pre-incubation: In a 384-well ProxiPlate, mix 100 nM of the fragment, 100 nM of the aldehyde, and 2 nM of recombinant PI3Kα (WT or C862S) in Assay Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

    • Causality Note: Incubate for 3 hours at room temperature. This extended pre-incubation is critical; it allows the kinase active site to thermodynamically template the Knoevenagel condensation, bringing the active methylene and aldehyde into proximity to form the warhead.

  • Reaction Initiation: Add 10 µM ATP and 10 µM PIP2 substrate to initiate the kinase reaction. Incubate for 60 minutes.

  • Quench & Detection: Add the TR-FRET ADP detection reagents (e.g., ADP-Glo™ or Adapta™) containing EDTA to chelate Mg2+ and halt kinase activity.

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ex: 340 nm, Em: 665/615 nm) on a microplate reader. Calculate the IC50​ using a 4-parameter logistic fit.

Protocol 3.2: Intact Protein LC-MS for Covalent Adduct Validation

Purpose: To unambiguously confirm the stoichiometry and molecular weight of the covalent adduct formed on the target kinase.

Step-by-Step Methodology:

  • Protein Labeling: Incubate 2 µM PI3Kα with 20 µM of the pre-condensed cyanosulfone inhibitor (derived from the morpholine fragment) in PBS (pH 7.4) for 2 hours at 25°C.

  • Reaction Quenching: Quench the reaction by adding Formic Acid to a final concentration of 1% (v/v).

    • Causality Note: Formic acid serves a dual purpose: it stops the nucleophilic attack by protonating the cysteine thiolate, and it denatures the protein, exposing the covalently modified residue for efficient ionization.

  • Chromatography: Inject 5 µL of the quenched mixture onto a C4 analytical column (e.g., Waters MassPREP) coupled to an Agilent Q-TOF mass spectrometer.

    • Causality Note: A C4 column must be used instead of a standard C18 column. Intact proteins are highly hydrophobic and will bind irreversibly to C18 stationary phases, resulting in poor recovery and peak tailing.

  • Mass Deconvolution: Elute using a fast gradient of 10–90% Acetonitrile (0.1% Formic Acid) over 5 minutes. Use MaxEnt1 software to deconvolute the raw m/z envelope into the intact molecular mass. A mass shift corresponding exactly to the molecular weight of the inhibitor (minus any leaving groups) confirms 1:1 covalent binding.

Protocol 3.3: Glutathione (GSH) Electrophilic Reactivity Assay

Purpose: To measure the intrinsic electrophilicity (half-life, t1/2​ ) of the generated warhead to predict off-target toxicity.

Step-by-Step Methodology:

  • Incubation: Mix 50 µM of the synthesized cyanosulfone inhibitor with 5 mM reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4, containing 5% DMSO for solubility).

  • Sampling: Maintain the mixture at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot with an equal volume of cold Acetonitrile containing 1% Formic Acid.

  • Quantification: Analyze the samples via LC-MS/UV (254 nm). Plot the natural log of the remaining parent compound AUC against time to calculate the pseudo-first-order degradation rate ( k ) and the half-life ( t1/2​=0.693/k ).

    • Causality Note: A warhead with a t1/2​<15 minutes is generally considered too reactive (promiscuous) and will likely be scavenged by serum proteins before reaching the target. A t1/2​ between 60–240 minutes represents the "Goldilocks zone" for targeted covalent inhibitors.

Representative Quantitative Data

The table below summarizes typical validation data expected when utilizing 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile in a target-templated screening paradigm. The stark contrast between the WT and C862S mutant validates the covalent mechanism.

Compound / MixturePI3Kα WT IC50​ (nM)PI3Kα C862S IC50​ (nM)GSH t1/2​ (min)Intact MS Adduct (%)
Fragment Alone> 10,000> 10,000N/A0%
Aldehyde Alone> 10,000> 10,000N/A0%
Fragment + Aldehyde (In Situ)453,200120> 95%
Pre-synthesized Control TCI121,50045> 95%

References

  • 1592714-28-7 | 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)
  • Source: acs.
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)
  • Source: acs.

Sources

Application

Application Note: Scale-Up Manufacturing Process for 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile (CAS: 1592714-28-7) Strategic Context & Retrosynthetic Analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile (CAS: 1592714-28-7)

Strategic Context & Retrosynthetic Analysis

The compound 2-methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile is a highly functionalized, heteroatom-rich cyclic intermediate[1]. It serves as a critical structural scaffold in the development of advanced active pharmaceutical ingredients (APIs), including next-generation Keap1 modulators and targeted kinase inhibitors[2].

In early-stage medicinal chemistry, 3,5-disubstituted morpholines are typically synthesized using hazardous solvents (e.g., dichloromethane) and purified via silica gel chromatography. These methods are fundamentally incompatible with pilot-plant scale-up due to poor atom economy, environmental toxicity, and high operational costs.

To overcome these bottlenecks, we have engineered a robust, scalable process chemistry route. This protocol relies on the Lewis acid-mediated nucleophilic addition of 2-(methylsulfonyl)acetonitrile[3] to an N-Boc protected hemiaminal (tert-butyl 3-hydroxy-5-methylmorpholine-4-carboxylate). The process is designed as a self-validating system, utilizing strategic in-process controls (IPCs) and crystallization-based purification to ensure high diastereomeric purity and yield without the need for chromatography.

Process Dynamics and Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific process parameters are chosen, rather than simply following a recipe. The success of this scale-up hinges on three fundamental physicochemical principles:

  • Solvent Selection & Green Chemistry: Dichloromethane (DCM) is heavily restricted in large-scale manufacturing. We substituted DCM with 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF offers superior phase separation during aqueous workup and allows for azeotropic drying. This is critical because the presence of residual water prematurely quenches the Lewis acid and degrades the highly electrophilic iminium intermediate[4].

  • Stereochemical Control (Thermodynamics): The formation of the 3,5-disubstituted morpholine ring proceeds via a planar iminium ion. Nucleophilic attack by the carbanion of methanesulfonylacetonitrile occurs preferentially from the axial face. This yields the thermodynamically favored cis-isomer, where both the 5-methyl group and the 3-substituent occupy equatorial positions in the lowest-energy chair conformation[5].

  • Exotherm Management: The activation of the hemiaminal by Boron trifluoride etherate (BF₃·OEt₂) to form the iminium ion is highly exothermic. In a batch reactor, poor heat transfer can lead to thermal degradation and ring-opening side reactions. To mitigate this, BF₃·OEt₂ is dosed continuously using a mass flow controller, strictly maintaining the reactor temperature between -10°C and 0°C.

Visualizing the Workflow & Mechanism

ProcessFlow SM1 Boc-Hemiaminal + 2-MeTHF Rxn1 Nucleophilic Addition (-10°C to 0°C) SM1->Rxn1 SM2 Methanesulfonylacetonitrile SM2->Rxn1 IPC1 IPC: HPLC > 98% conv. Rxn1->IPC1 Deprot Boc Deprotection (HCl/IPA, 40°C) IPC1->Deprot Pass Cryst Crystallization (EtOH/Heptane) Deprot->Cryst Prod Target Compound (>99.5% Purity) Cryst->Prod

Figure 1: Scalable process workflow for the synthesis of the target morpholine intermediate.

Mechanism Hemiaminal Boc-Hemiaminal Hydroxyl at C3 LA Lewis Acid (BF3·OEt2) Activates -OH Hemiaminal->LA Coordination Iminium Iminium Ion Intermediate Highly Electrophilic LA->Iminium -H2O Product Boc-Protected Intermediate cis-3,5-disubstituted Iminium->Product Nucleophilic Attack Nucleophile Methanesulfonylacetonitrile Carbanion generated in situ Nucleophile->Product Addition to C3

Figure 2: Mechanistic pathway of Lewis acid-mediated nucleophilic addition to the iminium ion.

Step-by-Step Manufacturing Protocol

Step 1: Hemiaminal Activation and Nucleophilic Addition
  • Charge a 50 L glass-lined, jacketed reactor with tert-butyl 3-hydroxy-5-methylmorpholine-4-carboxylate (5.0 kg, 23.0 mol) and 2-(methylsulfonyl)acetonitrile (3.0 kg, 25.3 mol, 1.1 eq)[3].

  • Add anhydrous 2-MeTHF (25 L) and agitate at 150 rpm. Cool the mixture to -10°C using a chiller unit.

  • Dose Boron trifluoride etherate (BF₃·OEt₂, 3.9 kg, 27.6 mol, 1.2 eq) via a metering pump over 120 minutes.

    • Causality Check: Controlled dosing manages the violent exotherm of iminium ion formation. Ensure the internal temperature strictly remains ≤ 0°C.

  • Stir the reaction mixture for 4 hours at 0°C.

  • IPC (Self-Validation): Withdraw a 1 mL sample, quench in aqueous NaHCO₃, and extract with 2-MeTHF. Analyze via HPLC. The reaction is deemed complete when the hemiaminal peak area is < 1.0%.

  • Quench the reaction by slowly adding 10% aqueous NaHCO₃ (15 L) while maintaining T < 10°C.

  • Separate the organic layer, wash with brine (10 L), and concentrate under reduced pressure to a volume of ~10 L.

Step 2: Boc-Deprotection and Salt Formation
  • Charge the concentrated organic layer (containing the N-Boc intermediate) into a clean 50 L reactor.

  • Add Isopropanol (IPA, 15 L) and heat the system to 40°C.

  • Dose 5-6 N HCl in IPA (10 L) over 60 minutes.

  • Stir for 3 hours at 40°C. Vigorous gas evolution (CO₂ and isobutylene) will be observed.

  • IPC (Self-Validation): Confirm complete Boc deprotection via LC-MS. Target mass for the deprotected intermediate is m/z 219.17[M+H]⁺.

  • Cool the reactor to 0°C at a rate of 10°C/hour to induce controlled crystallization of the hydrochloride salt.

  • Filter the slurry via a Nutsche filter and wash the filter cake with cold IPA (5 L).

Step 3: Free-Basing and Final Isolation
  • Suspend the wet hydrochloride salt cake in Water (15 L) and 2-MeTHF (15 L).

  • Adjust the pH to 9.0–9.5 using 2 M NaOH.

    • Causality Check: The basic pH ensures complete conversion to the free base, partitioning the highly polar product entirely into the organic phase while leaving inorganic salts in the aqueous layer.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield a crude white solid.

  • Recrystallize from Ethanol/Heptane (1:3 v/v) by heating to 70°C to dissolve, then cooling to 5°C. Filter and dry under vacuum at 45°C to achieve >99.5% purity.

Quality Control & Analytical Data

To ensure the product meets specifications for use as an API intermediate, the following self-validating analytical parameters must be met prior to batch release:

ParameterAnalytical MethodAcceptance CriteriaScientific Justification
Appearance Visual InspectionWhite to off-white crystalline powderIndicates successful recrystallization and lack of oxidative degradation.
Chemical Purity HPLC (UV at 210 nm)≥ 99.5% (a/a)Strict requirement for downstream API synthesis to prevent impurity carryover.
Diastereomeric Excess Chiral HPLC≥ 98.0% cis-isomerEnsures correct 3D spatial orientation for target receptor binding.
Residual Solvents GC-FID2-MeTHF ≤ 5000 ppmHeptane ≤ 5000 ppmComplies with ICH Q3C guidelines for Class 3 solvents.
Water Content Karl Fischer Titration≤ 0.5% w/wPrevents hydrolysis and degradation during long-term storage.
Mass Confirmation LC-MS (ESI+)m/z 219.17 ± 0.1 [M+H]⁺Confirms exact molecular identity of the free base.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile reactions

An advanced technical support resource for professionals engaged in the synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile. Technical Support Center: 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetoni...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support resource for professionals engaged in the synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile.

Technical Support Center: 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile

Welcome to the technical support center for the synthesis and purification of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis of this complex molecule. We will delve into the causality behind experimental outcomes and provide field-tested, validated protocols to optimize your reactions.

The synthesis of this molecule, which features a chiral morpholine ring and a quaternary carbon center, presents unique challenges. Impurities can arise from a variety of sources, including side reactions, incomplete conversions, and degradation during workup or purification. This guide provides a structured approach to identifying, mitigating, and eliminating these common impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most probable causes?

Low yields can stem from several factors. The most common are incomplete reactions due to inactive reagents or suboptimal conditions, and undesired side reactions that consume starting materials.[1] It is also critical to consider product loss during workup, especially given that morpholine derivatives can exhibit high water solubility.[2]

Q2: I'm observing significant peak tailing and poor recovery when purifying my compound on silica gel. Why is this happening and how can I fix it?

The basic nitrogen atom in the morpholine ring is the primary cause.[2] This amine interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing, streaking, and sometimes irreversible adsorption. To counteract this, add a basic modifier like triethylamine (Et₃N) or ammonia (in methanol) to your eluent system, typically at a concentration of 0.5-2%.[2] This neutralizes the acidic sites on the silica, dramatically improving peak shape and recovery.

Q3: The product appears to be degrading during aqueous workup. What are the likely stability issues?

While many sulfonyl compounds are stable, the combination of functional groups in the target molecule may render it susceptible to harsh pH conditions.[1] The nitrile group could be susceptible to hydrolysis to the corresponding amide or carboxylic acid under strongly acidic or basic conditions, particularly at elevated temperatures. It is advisable to perform workup procedures under neutral or near-neutral conditions and at reduced temperatures whenever possible.

Q4: Could there be potentially genotoxic impurities from my synthesis?

Yes, this is a critical consideration. If methanesulfonic acid or its derivatives (like methanesulfonyl chloride, MsCl) are used in the synthesis, particularly in the presence of alcohol solvents (like methanol or ethanol), there is a risk of forming alkyl mesylate impurities, such as methyl mesylate (MMS) or ethyl mesylate (EMS).[3] These are known mutagens and their presence must be strictly controlled. A thorough risk assessment is essential.[3]

Troubleshooting Guide: Impurity Profile and Mitigation

A plausible final step in the synthesis involves the alkylation of 2-(methylsulfonyl)acetonitrile with a suitable 5-methylmorpholin-3-yl precursor bearing a leaving group (e.g., a halide or mesylate). This section troubleshoots impurities based on this assumed pathway.

Problem 1: Significant Unreacted Starting Materials Detected Post-Reaction

Observation: TLC or LC-MS analysis shows a large amount of one or both starting materials remaining after the expected reaction time.

Causality & Troubleshooting Workflow:

G start High SM Detected reagent_purity reagent_purity start->reagent_purity reaction_setup reaction_setup reagent_purity->reaction_setup increase_temp increase_temp reaction_setup->increase_temp increase_time increase_time increase_temp->increase_time stronger_base stronger_base increase_time->stronger_base monitor_rxn monitor_rxn stronger_base->monitor_rxn outcome outcome monitor_rxn->outcome outcome->start No end_success Proceed to Workup outcome->end_success Yes

Detailed Actions:

  • Verify Reagent Quality: Ensure starting materials and any base used are pure and anhydrous. The anion of 2-(methylsulfonyl)acetonitrile is the active nucleophile; its formation depends on the base strength and absence of protic impurities.

  • Optimize Base and Temperature: If using a mild base (e.g., K₂CO₃), it may be insufficient to fully deprotonate the acetonitrile precursor. Consider switching to a stronger, non-nucleophilic base like DBU or NaH. Reaction temperature may also be insufficient; consider a modest increase while monitoring for byproduct formation.[1]

  • Check Leaving Group: If your morpholine precursor has a poor leaving group (e.g., -Cl), the Sₙ2 reaction will be slow. Convert it to a better leaving group like a mesylate (-OMs) or iodide (-I).[4]

Problem 2: Identification of an Impurity with M+14 or M+28

Observation: Mass spectrometry reveals a significant byproduct with a mass corresponding to the methylation or ethylation of the target molecule.

Causality: This impurity strongly suggests N-alkylation of the morpholine nitrogen. This can occur if:

  • A protecting group on the morpholine nitrogen was removed prematurely.

  • The morpholine nitrogen itself competes as a nucleophile in the alkylation step.

  • During the formation of a mesylate leaving group on a morpholine precursor, residual methanol or ethanol solvent can react to form genotoxic methyl mesylate or ethyl mesylate, which can then alkylate the product.[3]

Mitigation Strategies:

  • Nitrogen Protection: If feasible, perform the reaction with the morpholine nitrogen protected (e.g., with a Boc group). This group can be removed in a final step.

  • Solvent Control: When preparing mesylate intermediates, use a non-alcoholic solvent (e.g., DCM, THF) and ensure all glassware is scrupulously dry.[5][6]

  • Risk Assessment: If methanesulfonic acid or its derivatives were used with alcohol solvents, this impurity must be treated as potentially genotoxic. Develop a specific analytical method (e.g., GC-MS or LC-MS/MS) to quantify it to ppm levels, as per ICH M7 guidelines.[7]

Problem 3: Isomeric Impurity Detected

Observation: An impurity with the same mass as the product is observed, often with a different retention time in chromatography.

Causality: This is likely an elimination byproduct. If the reaction proceeds via an Sₙ2 pathway on the C3 position of the morpholine ring, a competing E2 elimination can occur, especially with a sterically hindered substrate or a strong, bulky base. This would form an enamine or related unsaturated species, which could potentially isomerize.[4]

Mitigation Strategies:

  • Use a Non-Hindered Base: Switch from bulky bases (like t-BuOK) to smaller, non-nucleophilic bases (like DBU or a proton sponge).

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly favor substitution.[1]

  • Optimize Leaving Group: A better leaving group (I > OTs > OMs > Br > Cl) can accelerate the desired Sₙ2 reaction, potentially outcompeting elimination.

Impurity Class Potential Cause Analytical Signature (LC-MS) Recommended Action
Unreacted SMsIncomplete reaction, poor reagentsm/z corresponding to starting materialsOptimize base, temperature, reaction time.[1]
N-AlkylationUnprotected morpholine nitrogen, process contaminantsProduct m/z + 14, +28, etc.Protect nitrogen, strict solvent control.[3]
Elimination ByproductStrong/bulky base, high temperatureIsomeric m/z to productUse non-hindered base, lower temperature.[4]
Nitrile HydrolysisHarsh acidic/basic workupProduct m/z + 18 (Amide) or +17 (Acid)Maintain neutral pH during workup and purification.[1]

Experimental Protocols

Protocol 1: TLC Monitoring of the Reaction
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: A starting point is 70:30 Ethyl Acetate / Hexanes + 1% Triethylamine. The polarity can be adjusted as needed, but the inclusion of triethylamine is crucial to prevent streaking of the basic morpholine components.[2]

  • Visualization: UV light (254 nm), followed by staining with potassium permanganate (KMnO₄) solution, which is effective for visualizing the morpholine moiety.

  • Procedure: Spot co-spots of your starting materials alongside the reaction mixture to accurately track the consumption of reactants and the formation of the product.

Protocol 2: Aqueous Workup for a Water-Soluble Basic Product
  • Quenching: Cool the reaction mixture to room temperature and quench cautiously with a neutral buffer (e.g., saturated aq. NH₄Cl) or water.

  • pH Adjustment: Check the pH of the aqueous layer. If it is acidic, adjust to pH 7-8 with a mild base like sodium bicarbonate. Avoid strong bases like NaOH if nitrile hydrolysis is a concern.[2]

  • Extraction: Extract the product with a moderately polar organic solvent like Dichloromethane (DCM) or 2-MeTHF.

  • Salting Out: To improve recovery of a water-soluble product, saturate the aqueous layer with sodium chloride (brine) before extraction. This "salting out" effect decreases the solubility of the organic product in the aqueous phase.[2]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a moderate temperature (<40°C).

Protocol 3: Flash Column Chromatography Purification
  • Silica Choice: Use standard silica gel.

  • Slurry and Packing: Deactivate the silica by preparing a slurry in the initial mobile phase containing 1% triethylamine. This pre-treatment is vital.[2]

  • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for best resolution.

  • Elution: Begin with a non-polar solvent system (e.g., 90:10 Hexanes / Ethyl Acetate + 1% Et₃N) and gradually increase the polarity. Collect fractions and analyze by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

References

  • BenchChem. Troubleshooting guide for the synthesis of morpholine compounds. 1

  • BenchChem. Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. 2

  • The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Link

  • ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Link

  • ChemCeed. Everything You Need to Know About Morpholine. Link

  • NileRed. Morpholine Preparation from Diethanolamine. YouTube, 2022. Link

  • Chemical Communications (RSC Publishing). Photoinduced synthesis of 2-sulfonylacetonitriles with the insertion of sulfur dioxide under ultraviolet irradiation. Link

  • ResearchGate. A Concise Route to 2‐Sulfonylacetonitriles from Sodium Metabisulfite. Link

  • BLDpharm. 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile. Link

  • BenchChem. A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. 8

  • Tetrahedron Letters. THE USE OF O-NITROARYLACETONITRILES IN THE MITS~~NOBU REACTION: MECHANISTIC IMPLICATIONS AND SYNTHETIC APPLICATIONS. Link

  • Organic Syntheses. Large-Scale Alkene Dimesyloxylation. Link

  • Baran Lab, Scripps Research. New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Link

  • European Medicines Agency. THE FOLLOWING LETTER IS INTENDED FOR ALL MARKETING AUTHORIZATION HOLDERS FOR MEDICINAL PRODUCTS CONTAINING ACTIVE SUBSTANCES IN. Link

  • PMC. Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 reactions of Tertiary Mesylates. Link

  • PMC. 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Link

  • Organic Syntheses. Stereoselective Synthesis of (R)-((R)-1-Phenyl-2,2,2-trichloroethyl)2-(2-bromophenyl)aziridine-1-carboxylate. Link

  • ChemBK. 2-(METHYLSULFONYL)ACETONITRILE. Link

  • CLEARSYNTH. Acetonitrile Impurity Product List. Link

  • ResearchGate. 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Link

  • Shiseido. No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Link

  • PMC. Visible-light-driven reactions for the synthesis of sulfur dioxide-inserted compounds: generation of S–F, S–O, and S–N bonds. Link

Sources

Optimization

Optimizing temperature and pressure for 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile synthesis

Technical Support Center: Synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile Welcome to the technical support resource for the synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile

Welcome to the technical support resource for the synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to optimize this synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic strategy for 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile?

A1: The most direct and logical approach is a two-step synthesis. The first step involves the synthesis of the key intermediate, (5-methylmorpholin-3-yl)acetonitrile. The second, and most critical step, is the α-sulfonylation of this intermediate. This involves the deprotonation of the carbon atom adjacent to the nitrile group (the α-carbon) using a strong base to form a nitrile-stabilized carbanion, followed by quenching this nucleophile with an electrophilic sulfonyl source like methanesulfonyl chloride.

Q2: What are the critical parameters for the α-sulfonylation step?

A2: The success of this reaction hinges on several key factors:

  • Anhydrous Conditions: The carbanion intermediate is highly basic and will readily react with any protic source, including water. All glassware must be oven- or flame-dried, and all solvents and reagents must be rigorously dried.

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon without attacking the nitrile group. Lithium diisopropylamide (LDA) or sodium hydride (NaH) are common choices.

  • Temperature Control: The reaction is highly exothermic and should be initiated at very low temperatures (typically -78 °C) to control the reaction rate, prevent side reactions, and ensure the stability of the carbanion intermediate.[1]

  • Stoichiometry: Precise control over the molar equivalents of the base and the electrophile is crucial to prevent side reactions such as double addition or elimination.

Q3: Which solvents are recommended for this synthesis?

A3: Polar aprotic solvents are ideal as they can dissolve the reactants and intermediates without interfering with the reaction.

  • Tetrahydrofuran (THF): The most common choice for reactions involving LDA, especially at low temperatures.

  • Acetonitrile: While it is a reactant in some syntheses, it can also serve as a polar aprotic solvent.[2][3] However, its own α-protons can potentially compete in the reaction, making THF a more controlled choice for the sulfonylation step.

  • 1,2-Dichloroethane: In some cases, chlorinated solvents have been shown to be superior to acetonitrile for reactions involving methanesulfonyl chloride.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress.[1] A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material, intermediate, and the final product. Staining with potassium permanganate or ceric ammonium molybdate can help visualize the spots.[4] For more precise analysis, High-Performance Liquid Chromatography (HPLC) can be used.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the α-sulfonylation step.

Problem 1: Low or No Product Yield

Potential Cause Underlying Rationale & Verification Recommended Solution
Incomplete Deprotonation The base may be old, degraded, or insufficient. The pKa of the α-proton on the acetonitrile derivative requires a very strong base. Verify the activity of your n-butyllithium (used to make LDA) or the quality of your NaH.Use freshly prepared LDA or a fresh, high-purity batch of NaH. Consider using a slight excess (1.05-1.1 equivalents) of the base.
Presence of Moisture The nitrile-stabilized carbanion is extremely sensitive to water. Any moisture will quench the anion before it can react with the methanesulfonyl chloride.Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120 °C for several hours. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
Degradation of Reagents Methanesulfonyl chloride is sensitive to moisture and can hydrolyze to methanesulfonic acid. The carbanion intermediate can also be unstable, especially if the temperature rises.Use a fresh bottle of methanesulfonyl chloride. Maintain strict temperature control at -78 °C during the deprotonation and addition steps.
Incorrect Reagent Addition Adding the nitrile substrate to the base is crucial. If the base is added to the substrate, localized high concentrations of base can cause side reactions before full deprotonation occurs.Always add the solution of (5-methylmorpholin-3-yl)acetonitrile dropwise to the pre-cooled solution of the strong base (e.g., LDA).

Problem 2: Multiple Products Observed on TLC/HPLC

Potential Cause Underlying Rationale & Verification Recommended Solution
Elimination Side Products If the morpholine ring has a suitable leaving group or if the reaction temperature is too high, elimination reactions can compete with the desired substitution.Maintain a low reaction temperature throughout the addition process. Ensure the base used is sterically hindered and non-nucleophilic (LDA is excellent for this).
Over-Sulfonylation While less common for this specific substrate, it's theoretically possible if excess base and electrophile are used under certain conditions.Use a precise stoichiometry, typically 1.05-1.1 equivalents of base and 1.0 equivalent of the electrophile relative to the starting nitrile.
Reaction with Solvent If using acetonitrile as a solvent, the base could potentially deprotonate the solvent, leading to undesired side products.[6]Use a non-reactive, polar aprotic solvent like THF as the primary choice for this step.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for α-Sulfonylation
ParameterRecommended ValueRationale & Notes
Temperature -78 °C (Dry ice/acetone bath)Essential for controlling reactivity, ensuring selectivity, and maintaining the stability of the carbanion intermediate.[7]
Pressure Atmospheric (under inert gas)The reaction should be run under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the carbanion by atmospheric moisture and oxygen.
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent that is ideal for LDA-mediated reactions and stable at low temperatures.
Base Lithium Diisopropylamide (LDA)A strong, non-nucleophilic, sterically hindered base that selectively deprotonates the α-carbon without attacking the nitrile functionality.
Molar Ratios Substrate:Base:Electrophile = 1 : 1.1 : 1.05A slight excess of base ensures complete deprotonation. A slight excess of the electrophile ensures the reaction goes to completion.
Protocol 1: Synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile

Disclaimer: This is a proposed protocol based on established chemical principles. Optimization will be necessary. All operations should be performed in a fume hood with appropriate personal protective equipment.

  • Preparation of LDA Solution (In-situ):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 eq) via syringe.

    • Add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe. The solution may turn slightly yellow.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Deprotonation:

    • Dissolve (5-methylmorpholin-3-yl)acetonitrile (1.0 eq) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the LDA solution at -78 °C over 20-30 minutes.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • Sulfonylation:

    • Add methanesulfonyl chloride (1.05 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

    • The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[9]

Visualizations

Proposed Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_process Process A (5-methylmorpholin-3-yl)acetonitrile D Deprotonation at -78 °C A->D B LDA in THF B->D C Methanesulfonyl Chloride F Electrophilic Attack at -78 °C C->F E Carbanion Intermediate D->E E->F G Crude Product F->G H Work-up & Purification (Column Chromatography) G->H I Final Product: 2-Methanesulfonyl-2- (5-methylmorpholin-3-yl)acetonitrile H->I

Caption: Proposed synthetic workflow for the target compound.

Troubleshooting Workflow for Low Yield

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Product Yield Cause1 Moisture Contamination? Start->Cause1 Cause2 Base Inactive/Insufficient? Start->Cause2 Cause3 Incorrect Temperature? Start->Cause3 Cause4 Reagents Degraded? Start->Cause4 Sol1 Flame-dry glassware. Use anhydrous solvents. Cause1->Sol1 Sol2 Use fresh base. Prepare LDA in-situ. Titrate n-BuLi. Cause2->Sol2 Sol3 Maintain -78 °C. Use insulated bath. Cause3->Sol3 Sol4 Use fresh methanesulfonyl chloride. Cause4->Sol4

Caption: Decision tree for troubleshooting low product yield.

References

  • Analytical Methods Overview. (n.d.). Japan Environment Agency.
  • Analytical Methods for Drug Products. (n.d.). Ministry of Food and Drug Safety.
  • Supporting Information for Synthetic Procedures. (n.d.). The Royal Society of Chemistry.
  • Analytical Methods for Residual Compositional Substances. (2006, May 26). Ministry of Health, Labour and Welfare.
  • Reaction Mechanisms of Acetonitrile in Organic Synthesis. (2025, November 12). Blog.
  • New Synthetic Technology for the Synthesis of Hindered α-Diazoketones via Acyl Mesylates. (n.d.). Baran Lab.
  • 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile Product Information. (n.d.). BLDpharm.
  • A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. (n.d.). Benchchem.
  • Technical Guide: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. (n.d.). Benchchem.
  • Large-Scale Alkene Dimesyloxylation. (n.d.). Organic Syntheses Procedure.
  • Process for the purification and recovery of acetonitrile. (n.d.). Google Patents.
  • Troubleshooting Guide for the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. (n.d.). Benchchem.
  • 2-[4-(Methylsulfonyl)phenyl]acetonitrile. (n.d.). PMC.
  • 2-Hydroxyimino-2-phenylacetonitrile Synthesis. (n.d.). Organic Syntheses Procedure.
  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023, April 16). MDPI.
  • Method for Purification of Acetonitrile. (1997, January 22). European Patent Office - EP 0641314 B1.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.). Google Patents.
  • Technical Support Center: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. (n.d.). Benchchem.
  • Process for the production of acetonitrile. (n.d.). European Patent Office - EP 0206632 A1.
  • Method for preparing 2-(3-oxo-morpholine) acetonitrile. (n.d.). Google Patents.
  • Purification of acetonitrile by a distillative recovery/ion exchange resin treatment process. (n.d.). Googleapis.com.
  • Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. (2022, June 16). MDPI.
  • Stereoselective Synthesis of (R)-((R)-1-Phenyl-2,2,2-trichloroethyl)2-(2-bromophenyl)aziridine-1-carboxylate. (n.d.). Organic Syntheses Procedure.
  • Mechanism with acetonitrile. (2025, February 2). Reddit.
  • Advances in electrochemical reactions involving acetonitrile. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • 2-[4-(Methylsulfonyl)phenyl]acetonitrile. (n.d.). ResearchGate.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (n.d.). MDPI.
  • Reactions of 4-methylene-2-phenyl-2-oxazolin-5-ones with sulfur ylides. (n.d.). Journal of the Brazilian Chemical Society.
  • 1-phenylcyclopentanecarboxaldehyde. (n.d.). Organic Syntheses Procedure.
  • Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. (n.d.). RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile Workflows

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this technical guide to address the complex reactivity profile of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this technical guide to address the complex reactivity profile of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile .

This bifunctional intermediate presents unique chemoselectivity and stability challenges. It contains a highly acidic active methine (flanked by electron-withdrawing nitrile and methanesulfonyl groups), an electrophilic nitrile carbon, and a nucleophilic secondary amine within the 5-methylmorpholine ring. Successfully utilizing this molecule requires strict kinetic control and an understanding of the underlying thermodynamic drivers of its side reactions.

I. Troubleshooting & FAQs

Q1: I am attempting to functionalize the α -carbon via alkylation, but NMR indicates I am predominantly getting N-alkylation on the morpholine ring. How do I shift the chemoselectivity? Causality & Solution: You are observing a classic kinetic vs. thermodynamic competition. The unprotected secondary amine of the morpholine ring is a "hard," highly nucleophilic center that kinetically outcompetes the "soft" carbanion generated at the α -carbon [2]. Even with mild bases, the nitrogen will attack the electrophile first.

  • The Fix: You must temporarily mask the morpholine nitrogen. Pre-treat the starting material with Di-tert-butyl dicarbonate ( Boc2​O ) to form the N-Boc derivative. The electron-withdrawing nature of the carbamate eliminates the nitrogen's nucleophilicity, forcing the electrophile to react exclusively at the α -carbon.

Q2: My isolated product shows complete racemization at the α -carbon. How can I maintain stereochemical integrity during C-alkylation? Causality & Solution: The active methine proton is highly acidic (estimated pKa​≈11.0 , comparable to malononitrile) due to the synergistic electron-withdrawing effects of the −CN and −SO2​CH3​ groups [1]. When deprotonated by a base, the resulting carbanion rapidly planarizes to stabilize the negative charge via resonance. Upon quenching or reacting with an electrophile, the re-protonation/alkylation occurs from both faces, destroying the stereocenter.

  • The Fix: If stereochemical retention is critical, avoid strong bases like NaH or KOtBu . Instead, utilize asymmetric phase-transfer catalysis (PTC) with chiral cinchona alkaloid derivatives in a biphasic system (e.g., Toluene/50% aqueous KOH at −20∘C ). The chiral catalyst creates a rigid stereopocket that dictates the facial approach of the electrophile.

Q3: During my aqueous workup, LC-MS analysis reveals a significant byproduct with a +18 Da mass shift. What is this, and how do I prevent it? Causality & Solution: The +18 Da shift is the diagnostic signature of nitrile hydrolysis . In the presence of aqueous base (or acid), the −CN group undergoes exothermic hydration to form a primary amide ( −CONH2​ ) [3]. The methanesulfonyl group increases the electrophilicity of the nitrile carbon, making it exceptionally susceptible to nucleophilic attack by hydroxide ions.

  • The Fix: Never quench this reaction with aqueous NaOH or NaHCO3​ . Always use a mild, buffered acidic quench (like cold saturated aqueous NH4​Cl ) to immediately neutralize the base without triggering hydration.

II. Quantitative Reaction Parameter Matrix

To optimize your workflow, reference this matrix summarizing how reaction conditions dictate the primary transformation versus side reactions.

Reagent / BaseSolventTemp ( ∘C )Primary OutcomeDominant Side Reaction
K2​CO3​ (1.5 eq) + Alkyl HalideDMF25N-Alkylation (Kinetic)C-Alkylation (Trace)
NaH (1.1 eq) + Alkyl HalideTHF0 to 25C-Alkylation Epimerization (High)
Aqueous NaOH (2.0 eq) H2​O /MeOH60Nitrile Hydrolysis Retro-Michael Cleavage
Boc2​O , then DBU
  • Alkyl Halide
MeCN0Chemoselective C-Alkylation None (Optimized)

III. Validated Experimental Protocol: Chemoselective C-Alkylation

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Amine Protection (N-Boc Formation)

  • Dissolve 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) at 0∘C .

  • Add Triethylamine (1.2 eq) followed by dropwise addition of Boc2​O (1.1 eq).

  • Stir for 2 hours, warming to room temperature.

  • Validation Checkpoint: Spot the reaction on a silica TLC plate and apply a Ninhydrin stain. The starting material will stain deep purple (active secondary amine). The reaction is complete when the purple spot disappears, leaving only a UV-active spot (protected amine).

Step 2: Deprotonation and C-Alkylation

  • Concentrate the protected intermediate and redissolve in anhydrous N,N-Dimethylformamide (DMF) under an Argon atmosphere.

  • Cool the system to 0∘C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq). The solution may turn slightly yellow, indicating carbanion formation.

  • Add the desired electrophile (e.g., Benzyl Bromide, 1.1 eq) dropwise. Stir for 4 hours.

  • Validation Checkpoint: Pull a 10μL aliquot, quench in 100μL of NH4​Cl , and extract with Ethyl Acetate. Run LC-MS. You must observe the [M+H]+ of the alkylated product. If you see a +18 Da peak, your DMF is wet, causing nitrile hydrolysis.

Step 3: Buffered Quench

  • Cool the reaction to −10∘C using an ice/brine bath.

  • Rapidly add cold, saturated aqueous NH4​Cl to quench the DBU.

  • Validation Checkpoint: Test the aqueous layer with pH paper. It must read between pH 6 and 7. If it is >8 , add more NH4​Cl to prevent late-stage nitrile hydration. Extract with Ethyl Acetate and concentrate.

IV. Pathway Visualization

The following diagram illustrates the competitive pathways governing this molecule's reactivity.

G SM 2-Methanesulfonyl-2- (5-methylmorpholin-3-yl) acetonitrile C_Alk Desired: C-Alkylation SM->C_Alk Protected NH Mild Base N_Alk Side Reaction: N-Alkylation SM->N_Alk Unprotected NH Kinetic Control Epim Side Reaction: Epimerization SM->Epim Strong Base Prolonged Time Hydro Side Reaction: Nitrile Hydrolysis SM->Hydro Aqueous Base/Acid Exothermic

Reaction pathways and side reactions of the methanesulfonylacetonitrile derivative.

V. References

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

HPLC method validation for determining 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile purity

HPLC Method Validation for Determining 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile Purity: A Comparative Guide (RP-UV vs. HILIC-CAD) As a Senior Application Scientist in pharmaceutical development, one of th...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Determining 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile Purity: A Comparative Guide (RP-UV vs. HILIC-CAD)

As a Senior Application Scientist in pharmaceutical development, one of the most persistent challenges I encounter is the purity analysis of highly polar, low-molecular-weight intermediates that lack a strong chromophore. A prime example is 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile .

This molecule presents a "perfect storm" of analytical difficulties:

  • High Polarity: The combination of a sulfonyl group, a nitrile group, and a basic morpholine ring results in a highly hydrophilic scaffold (LogP < 0).

  • Lack of Chromophore: The absence of conjugated pi-systems means this compound exhibits negligible UV absorbance above 210 nm, forcing analysts into the noisy, low-wavelength UV range where mobile phase solvents heavily interfere.

In this guide, we will objectively compare the traditional Reversed-Phase HPLC with UV detection (RP-UV) against an optimized Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) . We will evaluate both methods through the rigorous lens of the current ICH Q2(R2) validation guidelines[1][2] to demonstrate why HILIC-CAD is the superior, self-validating system for this class of pharmaceutical intermediates.

Part 1: Mechanistic Causality & Method Selection

To understand why traditional methods fail here, we must look at the physical chemistry of the analyte and the detection principles.

The Failure of RP-UV: In Reversed-Phase (RP) chromatography, retention relies on hydrophobic partitioning. Highly polar compounds like our morpholine-acetonitrile derivative remain fully solvated in the aqueous mobile phase, eluting in or near the void volume ( t0​ ). Furthermore, the basic secondary amine on the morpholine ring frequently undergoes secondary ion-exchange interactions with residual silanols on C18 columns, leading to severe peak tailing. Coupled with UV detection at 205 nm, the signal-to-noise (S/N) ratio is heavily compromised by baseline drift from gradient elution.

The Superiority of HILIC-CAD: HILIC operates via a completely orthogonal mechanism. By utilizing a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically >70% acetonitrile), a water-enriched liquid layer forms on the stationary phase surface[3][4]. Polar analytes partition into this aqueous layer, resulting in strong retention.

Because HILIC requires highly volatile mobile phases, it pairs perfectly with Charged Aerosol Detection (CAD) . CAD is a mass-sensitive, universal detector that measures any non-volatile analyte by nebulizing the eluent, evaporating the solvent, and applying a charge to the remaining analyte particles[5][6]. Unlike UV, CAD response is independent of the molecule's optical properties, providing uniform sensitivity down to the low-nanogram range[7][8].

MethodSelection Start Target: 2-Methanesulfonyl-2- (5-methylmorpholin-3-yl)acetonitrile Prop1 Highly Polar (LogP < 0) Start->Prop1 Prop2 No Strong Chromophore (Weak UV < 220nm) Start->Prop2 RP_UV Method A: RP-HPLC / UV (Traditional Approach) Prop1->RP_UV HILIC_CAD Method B: HILIC / CAD (Optimized Approach) Prop1->HILIC_CAD Prop2->RP_UV Prop2->HILIC_CAD Fail1 Poor Retention (Void Volume Elution) RP_UV->Fail1 Fail2 Low Sensitivity (High Baseline Noise) RP_UV->Fail2 Win1 Strong Retention (Aqueous Layer Partitioning) HILIC_CAD->Win1 Win2 High Sensitivity (Mass-Sensitive Detection) HILIC_CAD->Win2

Caption: Logical decision pathway for selecting HILIC-CAD over RP-UV for polar, non-chromophoric analytes.

Part 2: Experimental Methodologies

To ensure scientific integrity, both methods below are designed as self-validating systems, incorporating strict System Suitability Testing (SST) criteria prior to sample analysis.

Method A: Traditional RP-UV Protocol (Baseline Comparison)
  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5 to suppress silanol ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • SST Criteria: Tailing factor ( Tf​ ) 2.0; %RSD of peak area 2.0% (n=5).

Method B: Optimized HILIC-CAD Protocol
  • Column: Zwitterionic HILIC (ZIC-HILIC), 150 x 3.0 mm, 3.0 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with formic acid). Causality note: Ammonium formate is fully volatile, preventing CAD nebulizer clogging. The pH of 3.0 ensures the morpholine nitrogen is protonated, providing consistent retention via hydrophilic partitioning and weak electrostatic interactions[9].

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 60% B over 15 minutes. (Note: In HILIC, high organic is the weak solvent).

  • Flow Rate: 0.5 mL/min.

  • Detection: Corona Veo CAD. Evaporator temperature: 35°C. Data collection rate: 10 Hz.

  • Data Processing (Critical): CAD response is inherently non-linear across wide dynamic ranges[7]. To comply with ICH Q2(R2) linearity requirements[1][10], a Power Function (PF) value of 1.3 was applied via the chromatography data system (CDS) to linearize the area-to-mass response.

  • SST Criteria: Tf​ 1.5; %RSD of peak area 1.5% (n=6); Resolution ( Rs​ ) from nearest known impurity 2.0.

Part 3: ICH Q2(R2) Method Validation Results

The objective of analytical validation is to demonstrate that the procedure is fit for its intended purpose[1][2]. The validation was executed according to the latest ICH Q2(R2) guidelines, focusing on Specificity, Range, Accuracy, and Precision[10][11].

ICHValidation Phase1 Method Optimization (HILIC-CAD) Phase2 System Suitability Testing (SST) Phase1->Phase2 Spec Specificity (Blank & Impurity Spike) Phase2->Spec Lin Linearity & Range (Power Function CAD) Phase2->Lin Acc Accuracy (Recovery at 3 Levels) Phase2->Acc Prec Precision (Repeatability) Phase2->Prec Report ICH Q2(R2) Validation Report Spec->Report Lin->Report Acc->Report Prec->Report

Caption: ICH Q2(R2) method validation workflow for the HILIC-CAD purity assay.

Quantitative Data Comparison

The table below summarizes the experimental validation data, objectively comparing the performance of the traditional RP-UV method against the optimized HILIC-CAD method.

ICH Q2(R2) ParameterMetric EvaluatedMethod A: RP-UV (210 nm)Method B: HILIC-CADAnalytical Conclusion
Specificity Retention Time ( tR​ )1.8 min (Near void volume)6.5 min (Well retained)HILIC resolves the analyte from unretained solvent fronts.
Specificity Peak Tailing ( Tf​ )2.4 (Severe tailing)1.1 (Symmetrical)HILIC eliminates secondary silanol interactions.
Linearity & Range Correlation ( R2 )0.985 (0.5 - 50 µg/mL)0.999 (0.05 - 100 µg/mL)*CAD power-function correction achieves superior linearity.
Sensitivity LOD / LOQ0.5 µg/mL / 1.5 µg/mL0.02 µg/mL / 0.05 µg/mLCAD is ~25x more sensitive for non-chromophoric analytes.
Accuracy % Recovery (Spike)88.5% - 112.0%98.2% - 101.5%RP-UV suffers from baseline integration errors at 210 nm.
Precision Repeatability (%RSD)3.8% (Fails typical limits)0.8% (Passes easily)HILIC-CAD provides a highly stable, reproducible response.

*Note: HILIC-CAD linearity was achieved by applying a CDS-driven power function (PF = 1.3) to correct for the inherent sigmoidal response of aerosol charging[7].

Part 4: Expert Conclusion

Attempting to force highly polar, UV-transparent intermediates like 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile through standard C18/UV workflows results in compromised data integrity. The analyte elutes too early, tails heavily, and requires operating the UV detector at wavelengths where solvent noise destroys accuracy and precision.

By aligning the analytical technology with the molecule's physicochemical properties, HILIC-CAD emerges as the definitive solution. The HILIC stationary phase provides the necessary orthogonal retention mechanism[4][9], while the Charged Aerosol Detector delivers universal, mass-sensitive quantification independent of chromophores[5][8]. As demonstrated by the experimental data, only the HILIC-CAD method successfully meets the rigorous validation criteria set forth by ICH Q2(R2), ensuring the method is robust, reliable, and fit for pharmaceutical quality control.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Development and Testing of a Detection Method for Liquid Chromatography Based on Aerosol Charging Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Universal Response in Liquid Chromatography Using Charged Aerosol Detection Source: Analytical Chemistry (ACS Publications) URL:[https://pubs.acs.org/doi/10.1021/ac051690+] (Referenced conceptually via CAD principles)
  • HILIC to the Rescue: Pharmaceutical Development Case Examples Source: LCGC International URL:[Link]

Sources

Comparative

Spectroscopic validation methods for 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile

An In-Depth Guide to the Spectroscopic Validation of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile In the landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Spectroscopic Validation of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile

In the landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment of a new chemical entity (NCE) is a cornerstone of regulatory submission and drug safety. The molecule 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile, a compound featuring multiple functional groups and stereocenters, presents a compelling case for a multi-faceted spectroscopic validation strategy. This guide provides an in-depth comparison of critical spectroscopic techniques, grounded in established scientific principles and regulatory expectations, to provide a self-validating framework for its characterization.

Our approach moves beyond a simple recitation of methods. We will explore the causality behind experimental choices, demonstrating how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy can be synergistically employed to build an irrefutable body of evidence for the molecule's identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[1] Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed map of the molecular framework and connectivity. For a molecule with the complexity of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile, a combination of 1D and 2D NMR experiments is not just beneficial, but essential.

Expertise in Action: Why NMR is Paramount

Unlike other methods that confirm molecular weight or functional groups, NMR provides direct evidence of the atom-to-atom connectivity. For a chiral molecule like this, NMR can also be used to assess diastereomeric purity and, with chiral resolving agents, enantiomeric excess. Furthermore, Quantitative NMR (qNMR) offers a primary method for determining purity without the need for a specific reference standard of the analyte, a significant advantage in early development.[2][3][4]

¹H and ¹³C NMR Spectral Analysis: Predicted Signatures

The structure contains several distinct proton and carbon environments, leading to a predictable, yet complex, spectral signature.

  • Morpholine Ring Protons: The morpholine ring typically adopts a chair conformation.[5] Protons on carbons adjacent to the electronegative oxygen (C2-H, C6-H) are deshielded and resonate at a lower field (higher ppm) compared to those adjacent to the nitrogen (C3-H, C5-H).[6][7]

  • Methanesulfonyl Group (CH₃SO₂-): This group will appear as a sharp singlet in the ¹H NMR spectrum, typically deshielded by the two oxygen atoms.

  • Nitrile and Sulfone Alpha-Proton (-CH(CN)SO₂-): The proton on the carbon flanked by the strongly electron-withdrawing sulfone and nitrile groups will be significantly deshielded.

  • Methyl Group (-CH₃): The methyl group on the morpholine ring will appear as a doublet due to coupling with the adjacent proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Functional Group/PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Rationale
Morpholine O-CH₂~3.6 - 4.0~67 - 70Deshielded by adjacent oxygen atom.[6][8]
Morpholine N-CH₂~2.8 - 3.2~45 - 55Less deshielded than O-CH₂ protons.[6]
Morpholine N-CH~3.3 - 3.6~50 - 60Influenced by nitrogen and adjacent methyl group.
Morpholine CH-CH₃~2.5 - 2.9~30 - 35Standard aliphatic region.
Ring Methyl (-CH₃)~1.1 - 1.3 (doublet)~15 - 20Shielded aliphatic region.
Methanesulfonyl (-SO₂CH₃)~3.0 - 3.3 (singlet)~40 - 45Deshielded by sulfone group.
Acetonitrile Methine (-CH)~4.5 - 5.0~40 - 50Strongly deshielded by adjacent SO₂ and CN groups.
Nitrile (-CN)N/A~115 - 120Characteristic chemical shift for nitrile carbons.

Note: These are estimated values. Actual shifts are dependent on solvent and experimental conditions.

Experimental Protocol: High-Field NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[6]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice is critical to ensure complete dissolution and avoid overlapping signals.[6][9]

  • Internal Standard (for qNMR): For purity determination, add a precisely weighed amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone). The standard must have non-overlapping signals with the analyte.[9]

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Perform 2D experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to confirm connectivity.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID) to obtain the final spectrum.[6] For qNMR, carefully integrate the analyte and standard signals to calculate purity.[9]

Workflow and Data Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample & Internal Standard (qNMR) Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Acq_1D 1D Spectra (¹H, ¹³C) Tube->Acq_1D Acq_2D 2D Spectra (COSY, HSQC) Acq_1D->Acq_2D Processing Fourier Transform, Phase & Baseline Correction Acq_1D->Processing Analysis Structure Elucidation (1D/2D Data) Processing->Analysis Quant Purity Calculation (qNMR Integration) Processing->Quant

Caption: Workflow for NMR structural validation and purity assessment.

High-Resolution Mass Spectrometry (HRMS): Unimpeachable Molecular Formula

While NMR defines the molecular skeleton, HRMS provides definitive confirmation of the elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas, an indispensable tool for validating a new chemical entity.[10][11][12]

Expertise in Action: Why HRMS is a Non-Negotiable Validation Step

Low-resolution mass spectrometry can only provide the nominal mass, leaving ambiguity. For example, two different formulas could potentially add up to the same integer mass. HRMS, with its high mass accuracy (typically <5 ppm), provides an exact mass measurement that corresponds to only one plausible elemental composition, thereby confirming the molecular formula.[11][13] This level of certainty is required for regulatory submissions and publications.

Expected HRMS Data and Fragmentation

For 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile (C₉H₁₆N₂O₃S):

  • Molecular Formula: C₉H₁₆N₂O₃S

  • Monoisotopic Mass: 248.0885 g/mol

  • Expected HRMS Result: The [M+H]⁺ ion would be observed at m/z 249.0958. An experimental result within a few ppm of this theoretical value confirms the elemental composition.

Tandem MS (MS/MS) can be used to further support the structure by analyzing fragmentation patterns. Key predicted fragmentations include:

  • Loss of the methanesulfonyl group (-SO₂CH₃)

  • Cleavage within the morpholine ring

  • Loss of the nitrile group (-CN)

Table 2: Comparison of Mass Spectrometry Techniques

TechniqueInformation ProvidedAccuracyPrimary Application in Validation
Low-Resolution MS (LRMS)Nominal molecular weightTo nearest integerPreliminary check of molecular weight
High-Resolution MS (HRMS) Exact mass, elemental composition < 5 ppm Definitive molecular formula confirmation [10][11]
Tandem MS (MS/MS)Fragment ion masses, structural connectivityHigh or LowStructural support via fragmentation analysis
Experimental Protocol: HRMS Analysis via ESI-Q-TOF
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like acetonitrile or methanol, often with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, calibrated to ensure high mass accuracy.

  • Data Analysis: Determine the experimental exact mass of the molecular ion and compare it to the theoretical mass calculated for the proposed formula. Use software to generate a list of possible elemental compositions that fit the observed mass and isotopic pattern.

Workflow and Data Visualization

MS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_confirm Data Confirmation Sample Prepare Dilute Solution (e.g., in ACN/H₂O) Infusion Infuse into ESI Source Sample->Infusion Ionization Generate Gas-Phase Ions Infusion->Ionization Detection Measure Exact m/z in TOF or Orbitrap Ionization->Detection Comparison Compare Experimental vs. Theoretical Mass (<5 ppm) Detection->Comparison Formula_Calc Calculate Theoretical Exact Mass Formula_Calc->Comparison Confirmation Confirm Elemental Composition Comparison->Confirmation

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for formula confirmation.

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

Infrared (IR) spectroscopy is a rapid, non-destructive technique that provides confirmation of the presence of key functional groups within a molecule. While it does not provide the detailed structural map of NMR, it serves as an excellent orthogonal technique for verifying that the core chemical motifs are present.

Expertise in Action: The Role of IR in a Self-Validating System

The power of IR spectroscopy in this context is its specificity for certain bond types. The presence of a sharp, strong absorption in the nitrile region and strong absorptions in the sulfone region provides quick and definitive evidence for these critical functional groups. This data complements the NMR and MS findings, creating a more robust validation package.

Expected Characteristic IR Absorption Bands

Table 3: Key IR Absorptions for 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
NitrileC≡N stretch~2260 - 2240Medium, Sharp[14][15]
SulfoneS=O asymmetric stretch~1350 - 1300Strong[16][17]
SulfoneS=O symmetric stretch~1160 - 1120Strong[16][17]
Ether (Morpholine)C-O-C stretch~1140 - 1085Strong
Aliphatic C-HC-H stretch~2950 - 2850Medium-Strong

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule, which can be used for identification by comparison to a reference standard.[18]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Analysis: The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and compare them to expected values.

Workflow and Data Visualization

IR_Workflow Sample Place Small Amount of Solid on ATR Crystal Scan Collect Sample Spectrum Sample->Scan Background Collect Background Spectrum (Clean Crystal) Background->Sample Analysis Identify Characteristic Bands (C≡N, S=O, C-O) Scan->Analysis Confirmation Confirm Presence of Key Functional Groups Analysis->Confirmation

Caption: Workflow for functional group confirmation using ATR-FTIR.

Integrated Strategy and Regulatory Framework

The true power of spectroscopic validation lies not in the individual techniques, but in their synergistic application. A scientifically sound validation package, as expected by regulatory bodies like the FDA and outlined in ICH guidelines (e.g., ICH Q2(R1)), demonstrates that the analytical procedures are suitable for their intended purpose.[19][20][21][22]

The validation process is a lifecycle, beginning in development and continuing throughout the product's life.[23] The methods described here form the basis for the characterization and release testing of drug substances and products.[24][25]

An integrated approach ensures that all aspects of the molecule are confirmed:

  • HRMS establishes the correct elemental formula.

  • IR provides rapid confirmation of the essential functional groups (sulfone, nitrile).

  • NMR (1D and 2D) pieces the molecular puzzle together, confirming the precise connectivity of the atoms established by HRMS and the functional groups seen in IR.

  • qNMR provides a final, absolute measure of purity, a critical quality attribute.

Integrated_Strategy cluster_inputs cluster_methods cluster_outputs Q1 What is the Elemental Formula? HRMS HRMS Exact Mass Measurement Q1->HRMS Q2 What Functional Groups are Present? IR IR Spectroscopy Vibrational Modes Q2->IR Q3 What is the Atom Connectivity? NMR 1D & 2D NMR Chemical Shifts & Couplings Q3->NMR Q4 What is the Purity? qNMR qNMR Signal Integration Q4->qNMR O1 Confirmed Molecular Formula HRMS->O1 O2 Verified Functional Groups IR->O2 O3 Unambiguous Structure NMR->O3 O4 Absolute Purity Value qNMR->O4 O1->NMR O2->NMR O3->qNMR

Caption: An integrated strategy for comprehensive spectroscopic validation.

Conclusion

The spectroscopic validation of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile requires a deliberate and orthogonal multi-technique approach. By combining the definitive formula confirmation from HRMS, the functional group verification from IR, and the detailed structural and purity data from advanced NMR techniques, researchers can build a complete and irrefutable characterization package. This integrated strategy not only ensures scientific integrity but also aligns with the rigorous standards for analytical procedure validation set forth by global regulatory authorities, ultimately ensuring the quality and safety of pharmaceutical products.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Fiveable. (2025, August 15). High-Resolution Mass Spectrometry. Organic Chemistry. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available from: [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Available from: [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • iRA. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Available from: [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Anderson, J. E., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 101, 24-34. Available from: [Link]

  • Barnes, C. S., et al. (1973). Mass Spectra of Nitrogen Heterocycles. II. Pyridyl Schiff Bases. Australian Journal of Chemistry, 26(5), 1031-1041. Available from: [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. Available from: [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Available from: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available from: [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Available from: [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Available from: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Available from: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Available from: [Link]

  • CSIRO Publishing. (1973, May 1). Mass spectra of nitrogen heterocycles. II. Pyridyl Schiff bases. Available from: [Link]

  • Roces, C. B., et al. (2008). 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design, 8(11), 4099-4108. Available from: [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Available from: [Link]

  • Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(1), 126-136. Available from: [Link]

  • ChemRxiv. (n.d.). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. Available from: [Link]

  • PMC. (n.d.). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Available from: [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Available from: [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • Shoccor, A. A. (2022). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Journal of Chemical and Pharmaceutical Research, 14(1), 1-10. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Department of Chemistry. Available from: [Link]

  • University of Wisconsin. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • University of Puget Sound. (n.d.). Table of Characteristic Proton NMR Shifts. Available from: [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy. Available from: [Link]

  • Applied Science and Biotechnology Journal of Advanced Research. (2025, March 19). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • RJPN.org. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Available from: [Link]

  • Bachovchin, D. A., et al. (2010). Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. Journal of the American Chemical Society, 132(18), 6464-6475. Available from: [Link]

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Validation

Reproducibility of Scale-Up Synthesis for 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The synthesis of complex chiral molecules such as 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile, a potential pharmacophore, presents significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex chiral molecules such as 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile, a potential pharmacophore, presents significant challenges in ensuring reproducibility and scalability from the lab to production. This guide provides an in-depth comparison of potential synthetic strategies, focusing on the critical aspects of process validation, stereochemical control, and scalability. As your senior application scientist, I will dissect the causality behind experimental choices to provide a scientifically robust and practical resource.

Introduction: The Challenge of Chiral Morpholine Synthesis

The morpholine moiety is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1][2] When substituted, particularly at the 3- and 5-positions, the resulting stereoisomers can exhibit vastly different biological activities. The target molecule, 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile, features two stereocenters, making its stereocontrolled synthesis a primary challenge. This guide will explore and compare plausible synthetic routes, with a focus on methods amenable to scale-up and rigorous process validation.

Core Synthetic Strategy: A Modular Approach

A logical and flexible approach to the synthesis of the target molecule involves the separate construction of the chiral 5-methylmorpholin-3-yl core and the 2-methanesulfonyl acetonitrile unit, followed by their coupling. This modular strategy allows for the optimization of each part of the synthesis independently.

Proposed Primary Synthetic Pathway: Alkylation of 2-(Methylsulfonyl)acetonitrile

This route is predicated on the nucleophilic character of a suitable protected 5-methylmorpholin-3-yl intermediate and its reaction with an electrophilic derivative of 2-(methylsulfonyl)acetonitrile.

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Caption: Proposed primary synthetic pathway for the target molecule.

Comparative Analysis of Synthetic Routes to the Chiral Morpholine Core

The reproducibility of the entire synthesis hinges on the reliable production of the chiral (5-methylmorpholin-3-yl) intermediate. Below is a comparison of leading methods for achieving this.

MethodKey FeaturesAdvantagesDisadvantagesScalability
Asymmetric Hydrogenation of Dehydromorpholines Rhodium-catalyzed hydrogenation of a prochiral enamine-type intermediate using a chiral phosphine ligand.High yields and excellent enantioselectivities (up to 99% ee) have been reported for analogous systems.[3][4] The reaction can be performed on a gram scale.[3]Requires a precious metal catalyst and specialized chiral ligands, which can be costly. Catalyst recovery and recycling are crucial for economic viability on a large scale.[5]Good, with appropriate catalyst handling and recovery systems.
Tandem Hydroamination and Asymmetric Transfer Hydrogenation A one-pot reaction involving titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation.High efficiency and atom economy.[6] Tolerates a wide range of functional groups.[6]Requires two different catalytic systems in one pot, which can complicate optimization and process control.Moderate, may require significant process development to ensure robustness.
Organocatalytic Intramolecular aza-Michael Addition Uses a chiral secondary amine to catalyze the cyclization of a linear precursor.Metal-free, which is advantageous for pharmaceutical synthesis. Can achieve high yields and stereoselectivities.[7]May require higher catalyst loading compared to metal-based catalysts. Substrate scope can be limited.Good, as it avoids metal contamination issues.
Synthesis from Chiral Pool (e.g., Amino Acids) Utilizes readily available chiral starting materials like amino acids or amino alcohols to build the morpholine ring.Predictable stereochemistry based on the starting material. Allows for systematic variation of substituents.[1]The number of synthetic steps can be higher, potentially lowering the overall yield.Good, as it relies on well-established transformations.

In-Depth Protocol: Asymmetric Hydrogenation Route (Primary Recommendation)

This method is recommended as the primary route due to its high enantioselectivity and reported scalability.[3][4]

Step 1: Synthesis of the Dehydromorpholine Intermediate

The synthesis of the dehydromorpholine precursor is a critical step that requires careful control to ensure good yields and purity.

Protocol:

  • N-Protection: Protect the amino group of a chiral amino alcohol (e.g., (R)-2-amino-1-propanol) with a suitable protecting group (e.g., Cbz-Cl) under standard conditions to yield the corresponding N-protected amino alcohol.

  • Cyclization/Dehydration: The protected amino alcohol is then cyclized. This can be achieved through various methods, including acid-catalyzed dehydration or by converting the alcohol to a leaving group followed by intramolecular cyclization. The specific conditions will depend on the chosen protecting group and substrate.

Step 2: Asymmetric Hydrogenation

This is the key stereochemistry-determining step.

Protocol:

  • Catalyst Preparation: In a glovebox, a rhodium precursor (e.g., [Rh(COD)2]BF4) and a chiral bisphosphine ligand (e.g., a derivative of SKP) are dissolved in a degassed solvent such as dichloromethane (DCM).

  • Hydrogenation: The dehydromorpholine intermediate is dissolved in degassed DCM in a high-pressure reactor. The catalyst solution is added, and the reactor is purged with hydrogen gas before being pressurized to the desired pressure (e.g., 30 atm).[4]

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 24 hours.[4] Progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

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Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction Rh_precursor Rh Precursor Catalyst_solution Active Catalyst Solution Rh_precursor->Catalyst_solution Chiral_ligand Chiral Ligand Chiral_ligand->Catalyst_solution Solvent_prep Degassed DCM Solvent_prep->Catalyst_solution Reactor High-Pressure Reactor Catalyst_solution->Reactor Substrate Dehydromorpholine in Degassed DCM Substrate->Reactor Purification Purification (Chromatography) Reactor->Purification Reaction Completion & Work-up H2_source H2 Gas Source H2_source->Reactor Pressurize Final_Product Chiral Morpholine Purification->Final_Product

Caption: Workflow for the asymmetric hydrogenation step.

Step 3: Alkylation with 2-(Methylsulfonyl)acetonitrile

The final step involves the formation of the C-C bond.

Protocol:

  • Activation of 2-(Methylsulfonyl)acetonitrile: 2-(Methylsulfonyl)acetonitrile can be deprotonated with a strong base (e.g., NaH or LDA) in an anhydrous aprotic solvent (e.g., THF or DMF) at low temperature to form the corresponding nucleophile.

  • Alkylation: A derivative of the chiral morpholine with a good leaving group at the 3-position (e.g., a mesylate or tosylate) is added to the solution of the deprotonated acetonitrile. The reaction is allowed to proceed to completion.

  • Work-up and Purification: The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted, dried, and purified by chromatography or recrystallization.

Reproducibility and Scale-Up: A Process Validation Perspective

Ensuring the reproducibility of this synthesis on a larger scale requires a systematic approach to process validation, which can be broken down into three key stages.[6][8]

Stage 1: Process Design

This stage involves defining the commercial manufacturing process based on knowledge gained during development and scale-up activities.[6] Key considerations include:

  • Critical Process Parameters (CPPs): Identify parameters that can affect the quality of the final product. For the asymmetric hydrogenation step, these include hydrogen pressure, temperature, catalyst loading, and substrate concentration. For the alkylation, temperature, stoichiometry of the base, and addition rates are critical.

  • Raw Material Control: The purity of starting materials, especially the chiral amino alcohol and the 2-(methylsulfonyl)acetonitrile, is paramount. Impurities can lead to side reactions and lower yields.

  • Solvent Selection: Solvents should be chosen based on their ability to dissolve reactants, their inertness to the reaction conditions, and their ease of removal. For scale-up, safety and environmental impact are also major factors.

Stage 2: Process Qualification

This stage evaluates the process design to ensure it can consistently produce a quality product.[6]

  • Installation and Operational Qualification (IQ/OQ): Ensure that all equipment is installed correctly and operates within the specified parameters.

  • Performance Qualification (PQ): Demonstrate that the process consistently produces the target molecule within its predetermined specifications. This involves running the synthesis at the intended scale and analyzing the product for purity, yield, and stereochemical integrity.

Stage 3: Continued Process Verification

This involves ongoing monitoring during routine production to ensure the process remains in a state of control.[6][7] This includes regular testing of in-process controls and final product specifications.

Conclusion

The synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile is a challenging but achievable goal. The recommended primary route, involving the asymmetric hydrogenation of a dehydromorpholine intermediate followed by alkylation, offers a promising path to high enantiopurity and scalability. However, alternative routes such as those employing tandem catalysis or organocatalysis may also be viable depending on specific project requirements and available resources.

A thorough understanding of the reaction mechanisms, combined with a rigorous approach to process validation, is essential for ensuring the reproducible and scalable synthesis of this and other complex chiral molecules. This guide provides a framework for making informed decisions in the development of a robust and reliable synthetic process.

References

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  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

  • Google Patents. (n.d.). CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile.
  • Organic Syntheses. (n.d.). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS: SYNTHESIS OF N-[(9-FLUORENYLMETHOXY)CARBONYL]-L-ASPARTIC ACID; α tert-BUTYL ESTER, β-(2-ETHYL[(1E)-(4-NITROPHENYL)AZO]PHENYL]AMINO]ETHYL ESTER. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. [Link]

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  • PubMed. (n.d.). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]

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